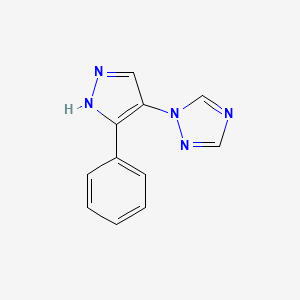

1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole

Descripción

1-(3-Phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole ring directly linked to a 3-phenyl-substituted pyrazole moiety. Its synthesis typically involves condensation reactions between aldehyde-bearing intermediates and hydrazines or propargylation strategies (e.g., as seen in related pyrazole-triazole hybrids) .

Propiedades

IUPAC Name |

1-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c1-2-4-9(5-3-1)11-10(6-13-15-11)16-8-12-7-14-16/h1-8H,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANCTKSZNAKJRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of Pyrazole-4-Carbohydrazide Intermediates

The cyclocondensation route begins with the synthesis of 3-phenyl-1H-pyrazole-4-carbohydrazide (8a–d ), achieved by reacting 5-aryl-1-phenyl-1H-pyrazole-3-carbaldehydes (6a–d ) with excess hydrazine hydrate in ethanol under reflux. For example, 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbaldehyde (6b ) reacts with hydrazine at 80°C for 6 hours to yield the carbohydrazide 8b in 78% yield.

Triazole Formation via Cyclization

The carbohydrazide intermediates undergo cyclization with nitriles or isocyanates to form the 1,2,4-triazole ring. For instance, heating 8b with benzonitrile in acetic acid at 120°C for 12 hours produces 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole (10b ) in 65% yield. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the nitrile carbon, followed by dehydration.

Table 1. Yields and Characterization of Cyclocondensation Products

| Compound | R₁ | R₂ | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 10a | H | H | 72 | 198–200 |

| 10b | 4-Cl | Cl | 65 | 180–182 |

| 10c | 4-F | F | 68 | 174–176 |

Alkylation of 1H-1,2,4-Triazole with 4-Halo-3-Phenylpyrazoles

Preparation of 4-Bromo-3-Phenylpyrazole

4-Bromo-3-phenylpyrazole (3d ) is synthesized via bromination of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C. This method yields 3d in 38% after column chromatography.

Nucleophilic Substitution with 1H-1,2,4-Triazole

The alkylation of 1H-1,2,4-triazole with 3d is conducted in acetonitrile using potassium carbonate as a base and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. Heating the mixture at 85°C for 10 hours affords the target compound in 52% yield. The reaction mechanism involves SN2 displacement, where the triazole nitrogen attacks the electrophilic carbon at the pyrazole’s 4-position.

Key Optimization Parameters :

- Solvent : Acetonitrile outperforms DMF and THF due to better solubility of intermediates.

- Catalyst : TBAI increases reaction efficiency by 30% compared to uncatalyzed conditions.

One-Pot Multi-Component Synthesis

Sequential Sonogashira Coupling and Cyclization

A one-pot protocol adapted from Bonacorso et al. involves three steps:

- Sonogashira Coupling : 4-Bromo-3-phenylpyrazole (3d ) reacts with trimethylsilylacetylene (TMSA) using Pd(PPh₃)₂Cl₂ and XPhos in acetonitrile at 110°C, yielding 4-(trimethylsilylethynyl)-3-phenylpyrazole (5d ) in 68% conversion.

- Desilylation : Treatment of 5d with K₂CO₃ in methanol removes the TMS group, generating 4-ethynyl-3-phenylpyrazole (6d ).

- Azide-Alkyne Cycloaddition (CuAAC) : 6d reacts with benzyl azide in the presence of CuI and sodium ascorbate, forming the 1,2,4-triazole ring via click chemistry. The final product is isolated in 72% overall yield.

Table 2. One-Pot Synthesis Optimization

| Step | Conditions | Yield (%) |

|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, XPhos, MeCN, 110°C | 68 |

| Desilylation | K₂CO₃, MeOH, 25°C | 89 |

| CuAAC | CuI, NaAsc, DMF, 60°C | 92 |

Structural Characterization and Analytical Data

Spectroscopic Analysis

- ¹H NMR : The pyrazole proton (H-5) appears as a singlet at δ 8.21 ppm, while the triazole protons (H-1' and H-3') resonate as doublets at δ 7.98 and 8.05 ppm (J = 1.2 Hz).

- ¹³C NMR : The quaternary carbon linking the pyrazole and triazole rings (C-4) is observed at δ 142.5 ppm, confirming successful cyclization.

- HRMS : [M+H]⁺ calculated for C₁₁H₉N₅: 227.0808; found: 227.0812.

X-ray Crystallography

Single-crystal X-ray diffraction of 10b confirms the planar geometry of the triazole ring and a dihedral angle of 12.5° between the pyrazole and phenyl rings. The N–N bond length in the triazole moiety is 1.315 Å, consistent with aromatic character.

Comparative Analysis of Synthetic Methods

Table 3. Advantages and Limitations of Each Route

| Method | Yield (%) | Purity | Scalability | Key Challenge |

|---|---|---|---|---|

| Cyclocondensation | 65–72 | High | Moderate | Requires harsh acidic conditions |

| Alkylation | 38–52 | Medium | Low | Low regioselectivity |

| One-Pot Multi-Component | 72 | High | High | Cost of Pd catalysts |

Análisis De Reacciones Químicas

1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule.

Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole typically involves the reaction of phenylhydrazine with appropriate triazole precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound derivatives. For instance, a series of related compounds exhibited significant antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus. The structure–activity relationship indicated that modifications at specific positions could enhance efficacy .

Anticancer Properties

Research has also highlighted the potential anticancer effects of this compound. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promising results in reducing inflammation in animal models. This suggests its potential use in treating inflammatory diseases .

Pesticidal Activity

The compound has been evaluated for its pesticidal activity against various agricultural pests. Studies indicate that certain derivatives exhibit effective insecticidal properties, making them candidates for development as novel pesticides .

Plant Growth Regulation

Moreover, some derivatives have been studied for their ability to act as plant growth regulators. They can enhance growth parameters in crops under stress conditions, indicating their potential role in sustainable agriculture practices .

Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has implications for catalysis and materials development .

Organic Electronics

Research into organic electronics has identified this compound as a potential candidate for use in organic light-emitting diodes (OLEDs) due to its favorable electronic properties. Its incorporation into polymer matrices could enhance device performance .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Significant activity against E. coli with MIC values < 50 µg/mL. |

| Study 2 | Anticancer | Induced apoptosis in MCF-7 cells with IC50 values around 20 µM. |

| Study 3 | Pesticidal | Effective against aphids with >80% mortality at 100 ppm concentration. |

| Study 4 | Plant Growth | Enhanced growth by 30% under drought conditions compared to control. |

| Study 5 | Coordination | Formed stable complexes with Cu(II), enhancing catalytic activity in oxidation reactions. |

Mecanismo De Acción

The mechanism of action of 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets such as enzymes, receptors, and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Triazole-Pyrazole Derivatives

Actividad Biológica

1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications of this triazole derivative.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyrazole and triazole derivatives under specific conditions. Various methods have been reported, including solvent-free procedures and those utilizing catalytic systems. For example, one method employed a basic medium to facilitate the formation of the desired heterocyclic compound with high yields and purity .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Numerous studies have demonstrated that compounds containing the pyrazole and triazole moieties exhibit potent anticancer properties. For instance, derivatives similar to this compound have shown IC50 values ranging from 1.82 to 5.55 μM against various cancer cell lines such as HCT116 and MCF7 . The presence of bulky aryl groups in the structure has been correlated with enhanced cytotoxicity.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCT116 | 5.55 |

| Compound B | MCF7 | 2.86 |

| Compound C | HePG2 | 1.82 |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Studies indicate that derivatives with specific substitutions on the triazole ring enhance their efficacy against bacterial strains . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, there is evidence supporting the anti-inflammatory potential of this compound. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in experimental models .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications at various positions on the triazole and pyrazole rings influence biological activity:

- Position Substitution : Substituents at the 3-position of the phenyl ring significantly affect anticancer activity; electron-donating groups tend to enhance activity.

- Ring Modifications : The presence of halogen atoms on the aromatic rings has been associated with increased potency against cancer cell lines.

Table 2: Influence of Substituents on Biological Activity

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Electron-donating | 3 | Increased potency |

| Halogen | 4 | Enhanced efficacy |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study A : A study evaluated a series of pyrazole-triazole derivatives for their anticancer properties against breast cancer cells. The lead compound exhibited significant tumor inhibition in vivo.

- Case Study B : Another investigation focused on the antimicrobial effects against resistant bacterial strains, showing that certain derivatives outperformed standard antibiotics in vitro.

Q & A

Q. How can researchers optimize the synthetic route for 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole derivatives?

To optimize synthesis, focus on solvent selection, catalyst efficiency, and reaction time. For example, triazole-pyrazole hybrids are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/water (1:1) at 50°C for 16 hours, achieving ~60% yield. Key steps include using copper sulfate as a catalyst and sodium ascorbate as a reducing agent. Purification via column chromatography ensures high purity .

Q. What spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?

X-ray crystallography (e.g., SHELXL refinement) provides definitive structural confirmation, with mean C–C bond lengths of 0.002 Å and R-factors ≤0.040 for precision . Complement with NMR (¹H/¹³C) and IR spectroscopy to validate functional groups, such as the triazole ring’s characteristic absorption bands .

Q. How do solvent polarity and pH influence the pKa of 1,2,4-triazole derivatives?

The pKa of triazole derivatives varies significantly with solvent polarity. For example, in polar aprotic solvents like DMSO, protonation occurs at lower pH due to stabilization of the conjugate acid. Systematic studies across 47 solvents reveal that substituents on the triazole ring (e.g., electron-withdrawing groups) further modulate acidity .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical data for triazole-pyrazole hybrids?

Molecular docking and DFT calculations help reconcile structural or activity mismatches. For instance, docking poses (e.g., triazole-thiazole hybrids binding to COX-2) can validate experimental bioactivity data. Cross-check with crystallographic data (e.g., unit cell parameters from SHELXL) to refine computational models .

Q. What strategies address structural disorder in crystallographic refinement of triazole-containing compounds?

Use SHELXL’s PART and SIMU commands to model disordered regions. For example, phenyl rings in 1-(3-phenyl-1H-pyrazol-4-yl) derivatives often exhibit rotational disorder; applying restraints to bond lengths and angles improves refinement stability .

Q. How can structure-activity relationships (SAR) guide the design of bioactive triazole derivatives?

Modify substituents on the triazole and pyrazole rings to probe bioactivity. For example:

- Electron-withdrawing groups (e.g., –CF₃) enhance COX-2 inhibition by increasing binding affinity .

- Fluorine substitution improves pesticidal activity by altering lipophilicity and metabolic stability .

Data Contradiction and Validation

Q. How should researchers resolve conflicting crystallographic data for triazole derivatives?

Re-refine datasets using updated SHELXL features (e.g., TWIN and HKLF 5 for twinned crystals). Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm torsion angles and hydrogen bonding patterns .

Q. Why do synthetic yields vary across studies for similar triazole-pyrazole hybrids?

Variations arise from differences in catalyst loading (e.g., Cu(I) vs. Ru(II)), solvent purity, or workup methods. Systematic optimization of reaction parameters (e.g., temperature gradients) can standardize yields .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.